N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine
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Overview
Description
N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C14H14ClN3O and a molecular weight of 275.73 g/mol . This compound is known for its unique structure, which includes a pyrano[4,3-d]pyrimidine core, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of a pyrano[4,3-d]pyrimidine derivative with benzyl chloride in the presence of a base, such as sodium hydroxide, to introduce the benzyl group . The reaction conditions often require controlled temperatures and may involve solvents like ethanol or methanol to facilitate the reaction.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives, depending on the reagents and conditions used.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit cell proliferation by targeting key enzymes involved in cell cycle regulation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a pyrimidine core and exhibit similar biological activities.
Indole derivatives: These compounds share some structural similarities and are studied for their biological potential.
Coumarin derivatives: These compounds have a similar fused ring structure and are used in various scientific applications.
The uniqueness of this compound lies in its specific structure and the presence of the benzyl and chloro groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H14ClN3O |
---|---|
Molecular Weight |
275.73 g/mol |
IUPAC Name |
N-benzyl-2-chloro-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H14ClN3O/c15-14-17-12-6-7-19-9-11(12)13(18-14)16-8-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,16,17,18) |
InChI Key |
KWUSJQSSFOJWNH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2NCC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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